Cetyl palmitate
Overview
Description
Mechanism of Action
Target of Action
Cetyl palmitate, also known as hexadecyl palmitate, is a type of ester derived from hexadecanoic acid and 1-hexadecanol . It is primarily used in the cosmetic industry as a thickener and emulsifier .
Mode of Action
In the context of cosmetics, it functions as a thickener and emulsifier, contributing to the texture and consistency of products .
Biochemical Pathways
This compound is a component of some solid lipid nanoparticles . These nanoparticles can be used as carriers for drug delivery, potentially influencing various biochemical pathways depending on the specific drug being delivered .
Pharmacokinetics
As a component of solid lipid nanoparticles, it may influence the pharmacokinetics of drugs delivered using these nanoparticles .
Result of Action
The results of this compound’s action can vary depending on its application. In cosmetics, it can improve the texture and consistency of products . When used in solid lipid nanoparticles for drug delivery, it can influence the release and efficacy of the drug .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, in the context of solid lipid nanoparticles, factors such as temperature and pH could potentially affect the stability of the nanoparticles and the release of the drug . Specific studies on how environmental factors influence the action of this compound are limited .
Biochemical Analysis
Biochemical Properties
Cetyl palmitate plays a role in biochemical reactions, particularly in the formation of solid lipid nanoparticles . It interacts with other biomolecules, such as enzymes and proteins, to exert its effects. For instance, it can increase the viscosity of an emulsion and positively influence its moisture-binding properties .
Cellular Effects
This compound has various effects on cells and cellular processes. It is a component of some solid lipid nanoparticles, which are used in drug delivery systems
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is a component of some solid lipid nanoparticles, and its release from these particles can be more efficient compared to other formulations
Transport and Distribution
This compound can be transported and distributed within cells and tissues. It is insoluble in water but soluble in organic solvents , which may influence its distribution. Detailed information on its interactions with transporters or binding proteins, and effects on its localization or accumulation, is not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cetyl palmitate is synthesized through the esterification of palmitic acid with cetyl alcohol. This reaction can be catalyzed by acids or enzymes. Acid-catalyzed reactions typically achieve high conversions but may require high temperatures, which can degrade the esters or cause undesired side reactions . Enzymatic synthesis, on the other hand, can be carried out under milder conditions, reducing energy costs and minimizing side reactions .
Industrial Production Methods: In industrial settings, this compound is produced by mixing cetyl alcohol and palmitic acid in a molar ratio of 1:1, heating the mixture to a molten state, and then allowing the esterification reaction to occur . The reaction is typically carried out in the presence of a solvent such as n-hexane and a catalyst like Burkholderia contaminans .
Chemical Reactions Analysis
Types of Reactions: Cetyl palmitate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water, yielding palmitic acid and cetyl alcohol. Transesterification involves exchanging the ester group with another alcohol, producing a different ester and alcohol .
Common Reagents and Conditions:
Hydrolysis: Water and an acid or base catalyst.
Transesterification: An alcohol and an acid or base catalyst.
Major Products:
Hydrolysis: Palmitic acid and cetyl alcohol.
Transesterification: A different ester and alcohol.
Scientific Research Applications
Cetyl palmitate has diverse applications in various fields:
Chemistry: Used as a thickener and emulsifier in cosmetic formulations.
Biology: Found in stony corals, where it may function as an antifeedant.
Medicine: Utilized in solid lipid nanoparticles for drug delivery.
Industry: Employed in the production of lubricants, personal care products, and pharmaceuticals.
Comparison with Similar Compounds
- Stearic acid
- Glyceryl monostearate
- Carnauba wax
- Softisan
- Cholesterol
- Dynasan
Cetyl palmitate stands out due to its specific combination of palmitic acid and cetyl alcohol, providing unique benefits in various applications.
Properties
IUPAC Name |
hexadecyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDJXZJSCPSGGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047114 | |
Record name | Palmityl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Hexadecanoic acid, hexadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
540-10-3, 95912-87-1, 100231-74-1 | |
Record name | Cetyl palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=540-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetyl palmitate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fatty acids, C16-18, C12-18-alkyl esters | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095912871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecyl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetyl palmitate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15782 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexadecanoic acid, hexadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Palmityl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.943 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fatty acids, C16-18, C12-18-alkyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hexadecyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cetyl palmitate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZA2S6B08X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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